Cas no 247109-35-9 (N-(3-aminophenyl)-2-furamide)

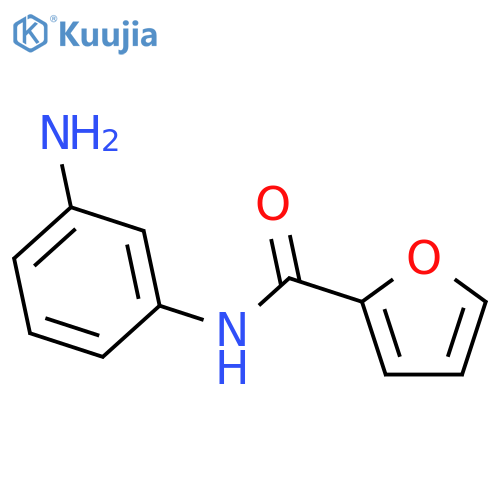

N-(3-aminophenyl)-2-furamide structure

商品名:N-(3-aminophenyl)-2-furamide

CAS番号:247109-35-9

MF:C11H10N2O2

メガワット:202.209302425385

MDL:MFCD00654512

CID:1067058

PubChem ID:721117

N-(3-aminophenyl)-2-furamide 化学的及び物理的性質

名前と識別子

-

- N-(3-Aminophenyl)-2-furancarboxamide

- AC1LF0SF

- AC1Q51PN

- CBMicro_004257

- Furan-2-carboxylic acid (3-amino-phenyl)-amide

- N-(3-aminophenyl)-2-furamide

- N-(3-aminophenyl)-2-furylcarboxamide

- SureCN3647264

- SDCCGMLS-0064972.P001

- BBL000082

- BIM-0004179.P001

- MFCD00654512

- AKOS000104422

- 247109-35-9

- Oprea1_146084

- HMS2819E04

- CS-0215632

- SMSF0011664

- MLS001211024

- Z57243697

- DNCIKRMVVUFNGX-UHFFFAOYSA-N

- VS-00434

- DTXSID40352212

- ALBB-026770

- G34110

- AN-465/25028003

- STK345868

- DB-109569

- 2-Furancarboxamide, N-(3-aminophenyl)-

- CB06129

- N-(3-aminophenyl)furan-2-carboxamide

- SMR000513324

- EN300-26809

- CHEMBL1864321

- Oprea1_805627

- SCHEMBL3647264

-

- MDL: MFCD00654512

- インチ: InChI=1S/C11H10N2O2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,12H2,(H,13,14)

- InChIKey: DNCIKRMVVUFNGX-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N

計算された属性

- せいみつぶんしりょう: 202.074227566g/mol

- どういたいしつりょう: 202.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 68.3Ų

N-(3-aminophenyl)-2-furamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26809-10.0g |

N-(3-aminophenyl)furan-2-carboxamide |

247109-35-9 | 98% | 10g |

$1101.0 | 2023-06-18 | |

| Enamine | EN300-26809-2.5g |

N-(3-aminophenyl)furan-2-carboxamide |

247109-35-9 | 98% | 2.5g |

$503.0 | 2023-09-11 | |

| Enamine | EN300-26809-1g |

N-(3-aminophenyl)furan-2-carboxamide |

247109-35-9 | 98% | 1g |

$256.0 | 2023-09-11 | |

| abcr | AB369520-500mg |

N-(3-Aminophenyl)furan-2-carboxamide; . |

247109-35-9 | 500mg |

€173.00 | 2025-02-14 | ||

| TRC | B406325-10mg |

N-(3-aminophenyl)-2-furamide |

247109-35-9 | 10mg |

$ 50.00 | 2022-04-02 | ||

| Chemenu | CM312424-1g |

N-(3-Aminophenyl)furan-2-carboxamide |

247109-35-9 | 95% | 1g |

$336 | 2021-08-18 | |

| abcr | AB369520-500 mg |

N-(3-Aminophenyl)furan-2-carboxamide |

247109-35-9 | 500MG |

€165.80 | 2023-02-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011349-1g |

N-(3-Aminophenyl)-2-furancarboxamide |

247109-35-9 | 1g |

6144CNY | 2021-05-07 | ||

| Fluorochem | 038519-250mg |

N-(3-Aminophenyl)-2-furamide |

247109-35-9 | 250mg |

£76.00 | 2022-03-01 | ||

| 1PlusChem | 1P00BDI2-10g |

N-(3-Aminophenyl)-2-furancarboxamide |

247109-35-9 | 98% | 10g |

$1070.00 | 2025-02-25 |

N-(3-aminophenyl)-2-furamide 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

247109-35-9 (N-(3-aminophenyl)-2-furamide) 関連製品

- 1929-89-1(N-phenylfuran-2-carboxamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 81216-14-0(7-bromohept-1-yne)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:247109-35-9)N-(3-aminophenyl)-2-furamide

清らかである:99%

はかる:1g

価格 ($):171.0